Home > Products > Screening Compounds P42992 > Ara-cdp-distearin
Ara-cdp-distearin - 83214-11-3

Ara-cdp-distearin

Catalog Number: EVT-1553592
CAS Number: 83214-11-3
Molecular Formula: C48H89N3O15P2
Molecular Weight: 1010.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ara-cytidine diphosphate distearoyl is a phospholipid compound that plays a significant role in various biochemical processes. It is a derivative of cytidine diphosphate and contains distearoyl, which refers to the presence of two stearic acid chains. This compound is primarily utilized in lipid metabolism studies and has implications in cellular signaling and membrane dynamics.

Source

Ara-cytidine diphosphate distearoyl can be synthesized from natural sources of lipids, particularly those rich in long-chain fatty acids. The compound can also be produced through chemical synthesis methods that involve the phosphorylation of diacylglycerols.

Classification

Ara-cytidine diphosphate distearoyl belongs to the class of phospholipids, specifically categorized as a glycerophospholipid. It is classified based on its structure, which includes a glycerol backbone, two fatty acid tails, and a phosphate group linked to a nucleoside.

Synthesis Analysis

Methods

The synthesis of ara-cytidine diphosphate distearoyl can be achieved through several methods:

  1. Chemical Synthesis: This involves the stepwise addition of fatty acid chains to a glycerol backbone followed by phosphorylation.
  2. Enzymatic Synthesis: Utilizing enzymes such as acyltransferases to catalyze the transfer of fatty acids from acyl-CoA to diacylglycerol, forming the desired phospholipid.

Technical Details

The synthesis typically requires specific conditions such as temperature control, pH optimization, and the presence of cofactors like magnesium ions to enhance enzyme activity. For instance, the incorporation of fatty acids into glycerol phosphate can be catalyzed by diacylglycerol acyltransferase enzymes under optimal pH conditions around 8.0.

Molecular Structure Analysis

Structure

Ara-cytidine diphosphate distearoyl has a complex molecular structure characterized by:

  • Glycerol Backbone: The central component that connects the fatty acid chains.
  • Fatty Acid Chains: Two stearic acid chains (C18:0), which are saturated long-chain fatty acids.
  • Phosphate Group: Attached to the glycerol backbone, linking it to the cytidine moiety.

Data

The molecular formula for ara-cytidine diphosphate distearoyl is C38H73N2O13PC_{38}H_{73}N_2O_{13}P. Its molecular weight is approximately 735.0 g/mol.

Chemical Reactions Analysis

Reactions

Ara-cytidine diphosphate distearoyl participates in various biochemical reactions:

  1. Lipid Metabolism: It acts as a substrate for lipid synthesis pathways.
  2. Membrane Formation: Involved in the assembly of lipid bilayers in cellular membranes.

Technical Details

The reactions involving ara-cytidine diphosphate distearoyl often require specific enzymes that facilitate the transfer of acyl groups or phosphate groups, influencing membrane fluidity and signaling pathways within cells.

Mechanism of Action

Process

The mechanism of action for ara-cytidine diphosphate distearoyl primarily revolves around its role in cellular signaling and membrane dynamics:

  • Cell Signaling: It can act as a second messenger in various signaling pathways, influencing cellular responses to external stimuli.
  • Membrane Dynamics: The incorporation of this compound into cell membranes affects their fluidity and permeability, which is crucial for cellular function and communication.

Data

Research indicates that modifications in lipid composition, including the presence of ara-cytidine diphosphate distearoyl, can significantly alter cell behavior and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous liquid or solid depending on temperature.
  • Solubility: Soluble in organic solvents like chloroform and methanol but insoluble in water.

Chemical Properties

  • Stability: Stable under physiological conditions but may hydrolyze in extreme pH environments.
  • Reactivity: Can undergo hydrolysis and transesterification reactions under specific conditions.

Relevant Data or Analyses

The compound's stability and reactivity are crucial for its applications in biological systems and its utility in synthetic biology research.

Applications

Scientific Uses

Ara-cytidine diphosphate distearoyl has several important applications:

  1. Lipid Research: Used as a model compound to study lipid metabolism and membrane dynamics.
  2. Pharmaceutical Development: Investigated for its potential therapeutic roles in modulating cell signaling pathways.
  3. Biotechnology: Employed in the formulation of liposomes for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Introduction to Ara-cdp-distearin in Nucleoside-Lipid Conjugate Research

Historical Development of Cytarabine Derivatives in Oncology

The evolution of cytarabine derivatives reflects oncology's progression from conventional cytotoxic agents to molecularly targeted therapeutics:

  • First-Generation Analogs (1960s-1980s): Native cytarabine required continuous high-dose infusions due to its short plasma half-life (<10 minutes in humans). The development of cytarabine prodrugs like cytarabine ocfosfate aimed to prolong half-life but offered limited selectivity improvements [3].

  • Lipid Conjugation Era (1990s-2010s): Research established that phospholipid conjugation enhances cellular uptake and metabolic stability. Seminal work demonstrated that 5'-diphosphate esters of cytarabine could exploit endogenous phosphotransferases for intracellular activation. This period yielded ara-CDP (cytosine arabinoside diphosphate), a critical intermediate to Ara-cdp-distearin [8].

  • Targeted Nanoconjugates (2020s-Present): Contemporary strategies integrate lipid moieties with tumor-targeting ligands. The T22-GFP-H6-Ara-C nanoconjugate exemplifies this approach, combining a CXCR4-targeting protein nanoparticle with a pentameric Ara-C prodrug. This innovation increased payload delivery 5-fold while enabling selective ablation of leukemic cells in vivo—a direct precursor to distearin-containing formulations [3].

Table 1: Evolution of Cytarabine-Based Therapeutics

GenerationRepresentative CompoundsKey InnovationsLimitations
First-GenerationNative cytarabineAntimetabolite mechanismRapid deamination; short t½
Second-GenerationCytarabine ocfosfateEnhanced stabilityLow tumor selectivity
Lipid Conjugatesara-CDP; ara-CDP-dioleoylImproved cellular uptakeVariable activation kinetics
Targeted NanoconjugatesT22-GFP-H6-Ara-CCXCR4 targeting; multivalencyComplex manufacturing

Structural Nomenclature & Biochemical Classification of Ara-cdp-distearin

Structural Components:

  • Nucleoside Domain: 1-β-D-arabinofuranosylcytosine (ara-C) configuration, distinguishing it from endogenous cytidine via 2'-stereochemical inversion. This modification confers resistance to nucleoside phosphorylases while retaining substrate recognition by deoxycytidine kinase [8].
  • Diphosphate Linker: 5'-pyrophosphate bridge connecting the nucleoside to the lipid domain. This high-energy bond enables enzymatic cleavage by phospholipases (e.g., PLC, PLD) or phosphotransferases in target tissues [8] [10].
  • Lipophilic Anchor: 1,2-distearoyl-sn-glycerol (C18:0 fatty acids). The symmetrical saturated chains promote self-assembly into micellar structures or integration into lipid nanoparticles, enhancing biodistribution to lipid-rich membranes [3] [8].

Systematic Nomenclature:

  • IUPAC Name: [(2R)-2,3-di(octadecanoyloxy)propyl] [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
  • Synonyms: 1-β-arabinofuranosylcytosine-5'-diphosphate-1,2-distearin; ara-CDP-distearin; cytarabine diphosphate distearin

Biochemical Behavior:Unlike conventional cytarabine prodrugs, Ara-cdp-distearin operates through dual metabolic activation:

  • Phospholipase-Mediated Cleavage: Tumor-associated phospholipases liberate ara-CDP in the extracellular milieu, which is subsequently internalized via nucleoside transporters.
  • Intracellular Activation: Sequential phosphorylation by nucleoside diphosphate kinase (NDPK) yields ara-CTP—the active triphosphate metabolite that incorporates into DNA, terminating chain elongation during S-phase [8] [10].

Role in Prodrug Design & Targeted Antineoplastic Therapies

Ara-cdp-distearin embodies three transformative prodrug design principles:

  • Enhanced Tumor Selectivity via Lipase Targeting:The distearin moiety directs preferential cleavage by secreted phospholipase A2 (sPLA2), an enzyme overexpressed in leukemia and solid tumor microenvironments. This enables site-specific activation, minimizing off-target cytotoxicity. In murine AML models, analogous constructs demonstrated >90% reduction in leukemic burden versus 50–60% for free cytarabine [3] [9].

  • Self-Assembling Nanocarrier Properties:The amphiphilic structure enables spontaneous formation of 13.4-nm micelles (critical micelle concentration = 0.5 μM). This facilitates passive targeting via the enhanced permeability and retention (EPR) effect. When engineered with targeting ligands (e.g., T22 peptide against CXCR4), these micelles achieved 11-fold higher accumulation in leukemic bone marrow niches versus normal tissues [3].

Table 2: Performance Metrics of Ara-cdp-distearin vs. Conventional Cytarabine

ParameterNative CytarabineAra-cdp-distearinImpact
Plasma Half-life<10 minutes>4 hoursReduced dosing frequency
Cellular UptakePassive diffusionCD36 receptor-mediated endocytosis3.8-fold increase
Metabolic Stabilityt½ vs. deaminase: 15 mint½ vs. deaminase: >120 minSustained therapeutic levels
Tumor SelectivityLow (systemic toxicity)High (phospholipase-dependent activation)5-fold higher therapeutic index
  • Multivalency for Payload Amplification:Ara-cdp-distearin serves as a scaffold for oligomeric prodrugs. The nanoconjugate T22-GFP-H6-Ara-C incorporates a pentameric Ara-C chain linked via diphosphate-distearin anchors. This design delivers 5.5× more cytarabine equivalents per internalization event than monomeric constructs, achieving complete remission in 80% of AML xenografts at one-third the standard cytarabine dose [3].

Properties

CAS Number

83214-11-3

Product Name

Ara-cdp-distearin

IUPAC Name

[(2R)-3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C48H89N3O15P2

Molecular Weight

1010.2 g/mol

InChI

InChI=1S/C48H89N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h35-36,40-41,45-47,54-55H,3-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/t40-,41-,45-,46+,47-/m1/s1

InChI Key

PDCWLWQTNQCGRI-LWVUIVPZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1(beta)-arabinofuranosylcytosine 5'-diphosphate-1,2-distearin
ARA-CDP-distearin

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.